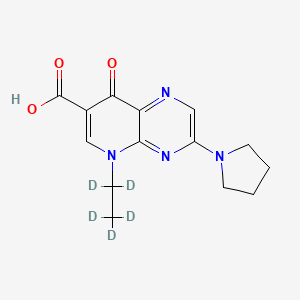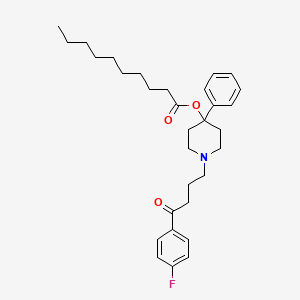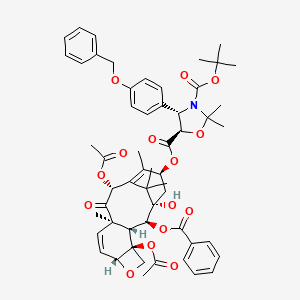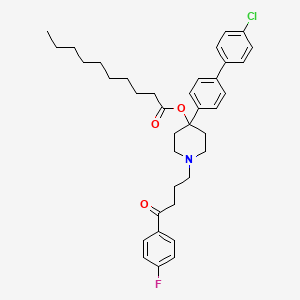
Piromidic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piromidic Acid-d5 is a deuterium-labeled analogue of Piromidic Acid, a quinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Piromidic Acid. The deuterium labeling allows for more precise tracking and analysis in various biological systems .
Mechanism of Action
Target of Action
Piromidic Acid-d5 primarily targets bacterial DNA gyrase , also known as topoisomerase II . This enzyme is crucial for the supercoiling of bacterial DNA, a process necessary for DNA replication and transcription . The primary target for this compound is gram-negative bacteria, particularly those that cause urinary tract infections (UTIs), such as Escherichia coli and Proteus mirabilis .
Mode of Action
The mechanism of action for this compound revolves around its ability to inhibit bacterial DNA gyrase . By binding to the gyrase-DNA complex, this compound induces breaks in the DNA strands, which prevents the replication process . This disruption ultimately leads to the death of bacterial cells, rendering the drug bactericidal rather than merely bacteriostatic .
Biochemical Pathways
This compound, being a pyridopyrimidine, is likely to be involved in the de novo pyrimidine biosynthetic pathway . The de novo pyrimidine biosynthetic pathway and the urea cycle both utilize carbamyl phosphate, an important nitrogen carrier . The biosynthesis of pyrimidine and purine nucleotides are essential for DNA replication and transcription .
Pharmacokinetics
It is known that the zwitterionic forms of similar compounds result in significant tissue penetration . The standard dosage regimen for adults usually involves taking the medication 2-3 times daily, depending on the severity of the infection and the patient’s renal function .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA gyrase, this compound prevents DNA replication, leading to the death of bacterial cells . This selective mechanism allows the drug to target pathogenic bacteria without significantly affecting human cells, thereby reducing the risk of severe side effects .
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure . Moreover, the overuse or misuse of this compound can contribute to the development of resistant bacterial strains, which remains a significant concern in antimicrobial therapy .
Biochemical Analysis
Biochemical Properties
Piromidic Acid-d5, like its parent compound Piromidic Acid, is known to interact with various biomolecules. Piromidic Acid is a pyridopyrimidine antibacterial compound with activity against Gram-negative bacteria . It is structurally related to and classed with the quinolone antibacterials .
Cellular Effects
The cellular effects of this compound are not fully documented. Piromidic Acid, the parent compound, is known to have significant effects on bacterial cells. It inhibits the growth of nalidixic acid-sensitive strains of E. coli in an in vitro model of bacterial cystitis .
Molecular Mechanism
Piromidic Acid, the parent compound, is known to interfere with DNA gyrase, thereby inhibiting DNA synthesis during bacterial replication .
Temporal Effects in Laboratory Settings
In vitro susceptibility studies with Piromidic Acid have been conducted .
Dosage Effects in Animal Models
Animal models have increasingly supported clinical development of antibacterials .
Metabolic Pathways
Piromidic Acid’s metabolism in rats involves hydroxylation, non-enzymatic degradation, and glucuronic acid conjugation .
Transport and Distribution
Piromidic Acid and its ethylic ester have been studied for their absorption, distribution, and excretion .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piromidic Acid-d5 involves the incorporation of deuterium atoms into the molecular structure of Piromidic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Piromidic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and nucleophilic substitution products .
Scientific Research Applications
Piromidic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Piromidic Acid.
Biology: Employed in metabolic studies to track the distribution and breakdown of Piromidic Acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Piromidic Acid.
Industry: Applied in the development of new antibiotics and the study of bacterial resistance mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pipemidic Acid: Another quinolone antibiotic with similar antibacterial properties.
Nalidixic Acid: A quinolone antibiotic used to treat urinary tract infections.
Norfloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness
Piromidic Acid-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and breakdown is crucial .
Properties
IUPAC Name |
8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVGKXYVOPKKM-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol](/img/structure/B584349.png)
![2-Aziridinecarboxylicacid,3-methyl-1-[1-(methylimino)ethyl]-,methylester,cis-(9CI)](/img/new.no-structure.jpg)


![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)




![3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B584368.png)
